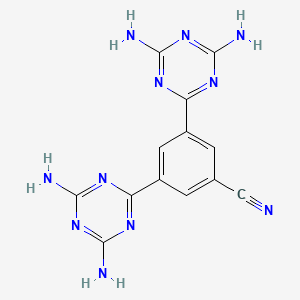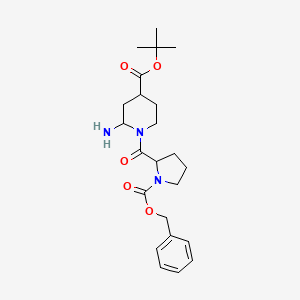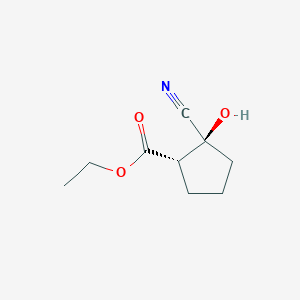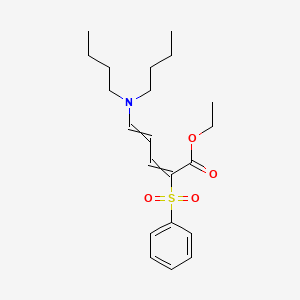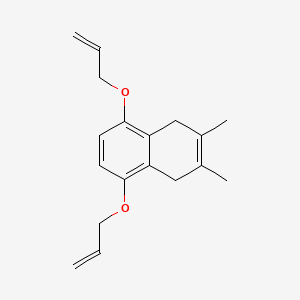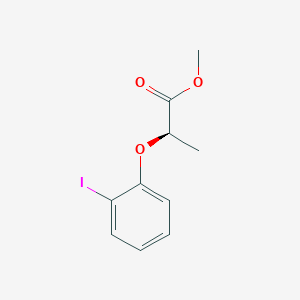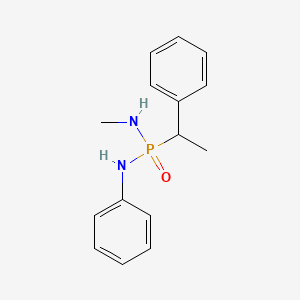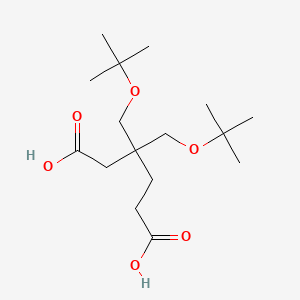
3,3-Bis(tert-butoxymethyl)hexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(tert-butoxymethyl)hexanedioic acid is an organic compound with the molecular formula C16H30O6 It is characterized by the presence of two tert-butoxymethyl groups attached to a hexanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(tert-butoxymethyl)hexanedioic acid typically involves the reaction of hexanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(tert-butoxymethyl)hexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The tert-butoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanedioic acid derivatives, while reduction can produce hexanol derivatives.
Aplicaciones Científicas De Investigación
3,3-Bis(tert-butoxymethyl)hexanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(tert-butoxymethyl)hexanedioic acid involves its interaction with specific molecular targets and pathways. The tert-butoxymethyl groups can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biological molecules. The hexanedioic acid backbone provides a versatile platform for further chemical modifications, enabling the compound to participate in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Bis(tert-butoxymethyl)pentanedioic acid
- 3,3-Bis(tert-butoxymethyl)butanedioic acid
- 3,3-Bis(tert-butoxymethyl)propanedioic acid
Uniqueness
3,3-Bis(tert-butoxymethyl)hexanedioic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of two tert-butoxymethyl groups enhances its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, enabling its use in diverse research and industrial contexts.
Propiedades
Número CAS |
819802-94-3 |
|---|---|
Fórmula molecular |
C16H30O6 |
Peso molecular |
318.41 g/mol |
Nombre IUPAC |
3,3-bis[(2-methylpropan-2-yl)oxymethyl]hexanedioic acid |
InChI |
InChI=1S/C16H30O6/c1-14(2,3)21-10-16(9-13(19)20,8-7-12(17)18)11-22-15(4,5)6/h7-11H2,1-6H3,(H,17,18)(H,19,20) |
Clave InChI |
BGLRHBGROFGSRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(CCC(=O)O)(CC(=O)O)COC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


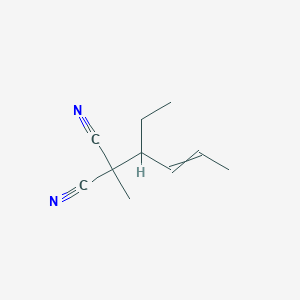
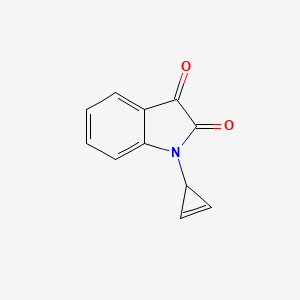
![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
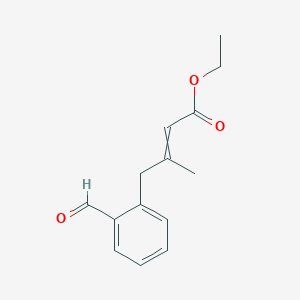

![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
